N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Description
N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H15N3O4S2 and its molecular weight is 377.43. The purity is usually 95%.
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Scientific Research Applications
- Research Findings : A study investigated three distinct forms of the compound, including two polymorphic forms and one solvate. The energy similarities between specific interactions (NH amide ⋯O C amide and NH amide ⋯N isox) were found to contribute to their formation. The presence of dimethyl sulfoxide (DMSO) disrupted amide-amide interactions, leading to a third form. The central carbon in the molecule allows flexible adaptation, resulting in these three forms .
- Isoxazole Derivatives : Isoxazole rings are versatile building blocks in drug design. They exhibit a broad spectrum of pharmacological properties, including hypoglycemic, analgesic, anti-inflammatory, antibacterial, anti-HIV, and anticancer activities .
- Recent Studies : Researchers have studied the chemical behavior of 3-amino-5-methylisoxazole in heterocyclization reactions. These reactions involve aromatic aldehydes, pyruvic acid, and derivatives. Comparing different isoxazole derivatives sheds light on their reactivity and potential applications .
Polymorphism and Crystal Structure Insights
Biological Activity and Pharmacological Potential
Heterocyclization Reactions
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-9-6-14(19-23-9)18-16(22)15(21)17-7-11(20)13-3-2-12(25-13)10-4-5-24-8-10/h2-6,8,11,20H,7H2,1H3,(H,17,21)(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPIIIAPKJXRIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.